molecular formula C3H5FO3S B2951954 Fluorosulfonyloxycyclopropane CAS No. 2411264-79-2

Fluorosulfonyloxycyclopropane

Cat. No. B2951954
CAS RN: 2411264-79-2
M. Wt: 140.13
InChI Key: POYDMIVACOPVKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. The chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Fluorosulfonyloxycyclopropane has shown potential in various scientific research applications, including as a reagent for organic synthesis and as a probe for biological imaging. This compound has been used as a building block for the synthesis of various organic compounds, including sulfones, sulfoxides, and sulfonamides. This compound has also been used as a fluorescent probe for biological imaging, where it selectively targets and labels cancer cells.

Mechanism of Action

The mechanism of action of Fluorosulfonyloxycyclopropane is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of enzymes involved in cellular metabolism. This compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis. This compound has also been shown to inhibit the activity of enzymes involved in the synthesis of nucleotides and amino acids, leading to decreased cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, inhibition of cellular metabolism, and modulation of gene expression. This compound has been shown to selectively target cancer cells and induce apoptosis, while having minimal effects on normal cells. This compound has also been shown to modulate the expression of genes involved in cellular metabolism and cell cycle regulation.

Advantages and Limitations for Lab Experiments

Fluorosulfonyloxycyclopropane has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. This compound has also been shown to have minimal toxicity and side effects in vitro. However, this compound has several limitations, including its limited solubility in aqueous solutions and its potential reactivity with biological molecules.

Future Directions

Fluorosulfonyloxycyclopropane has shown significant potential in various scientific research applications, and future directions for research include the development of new synthesis methods, the optimization of this compound for specific applications, and the investigation of its mechanism of action and physiological effects in vivo. This compound also has potential as a therapeutic agent for cancer treatment, and further research is needed to explore its efficacy and safety in animal models. Additionally, this compound has potential as a tool for studying cellular metabolism and gene expression, and future research could focus on its applications in these areas.
Conclusion:
This compound is a unique compound with potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown significant potential as a reagent for organic synthesis, a probe for biological imaging, and a therapeutic agent for cancer treatment. Further research is needed to explore its full potential and applications.

Synthesis Methods

Fluorosulfonyloxycyclopropane can be synthesized using various methods, including the reaction of cyclopropanone with sulfur tetrafluoride and subsequent oxidation with hydrogen peroxide. Another method involves the reaction of cyclopropanone with sulfur dioxide and fluorine gas in the presence of a catalyst. This compound can also be synthesized using a one-pot reaction of cyclopropanone, sulfur dioxide, and hydrogen peroxide. These methods have been optimized to produce high yields of this compound with good purity.

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, and environmental impact .

properties

IUPAC Name

fluorosulfonyloxycyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO3S/c4-8(5,6)7-3-1-2-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYDMIVACOPVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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